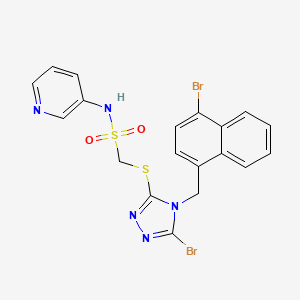
URAT1 inhibitor 1
Übersicht
Beschreibung
URAT1 inhibitor 1 is a useful research compound. Its molecular formula is C19H15Br2N5O2S2 and its molecular weight is 569.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality URAT1 inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about URAT1 inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role of URAT1 in Urate Homeostasis
The human urate transporter 1 (URAT1), encoded by SLC22A12, is crucial for urate homeostasis. Expressed on the apical membrane of renal proximal tubule cells, URAT1 regulates urate levels, making it a significant target for hyperuricemia treatments (Pan & Kong, 2016).
Development of URAT1 Inhibitors
URAT1 inhibitors have become a research hotspot, with several compounds showing promising urate-lowering effects. These are being explored for new drug development and commercialization, though further efficacy and safety evaluations are needed (Pan & Kong, 2016).
Recent Advances in URAT1 Inhibitor Research
New research and patents (2016–2019) highlight medicinal chemistry strategies in discovering URAT1 inhibitors, such as substituent decorating, bioisosterism, and scaffold hopping. Introducing sulfonyl groups into small molecules has become a key strategy in optimizing URAT1 inhibitors (Dong et al., 2019).
Screening and Evaluation Methods
A fluorescence-based assay using 6-carboxyfluorescein (6-CFL) as a substrate in human embryonic kidney 293T cells expressing human URAT1 has been developed. This non-radioactive method facilitates the screening of novel URAT1 inhibitors (Zhou et al., 2021).
Exploration of Natural Products as URAT1 Inhibitors
Research has shown that natural products, such as flavonoids, terpenoids, and alkaloids, are potential URAT1 inhibitors. These findings suggest that exploring the mechanism of action and structure-activity relationship of natural products as URAT1 inhibitors is a promising research direction (Yuan et al., 2022).
Novel Dual-Targeting Drugs
The development of dual drugs targeting both URAT1 and xanthine oxidase (XOD) is gaining interest, representing an emerging horizon for designing novel uric acid-lowering candidates. Advanced techniques in molecular biology and computer science are aiding the discovery and optimization of these inhibitors (Shi et al., 2022).
Eigenschaften
IUPAC Name |
1-[[5-bromo-4-[(4-bromonaphthalen-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O2S2/c20-17-8-7-13(15-5-1-2-6-16(15)17)11-26-18(21)23-24-19(26)29-12-30(27,28)25-14-4-3-9-22-10-14/h1-10,25H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDNPRRPXSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
URAT1 inhibitor 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



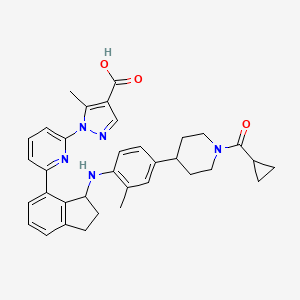
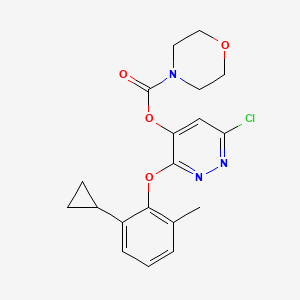
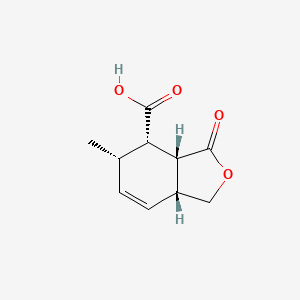
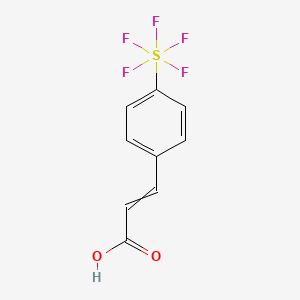
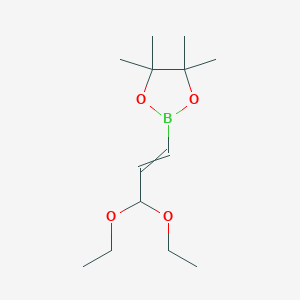




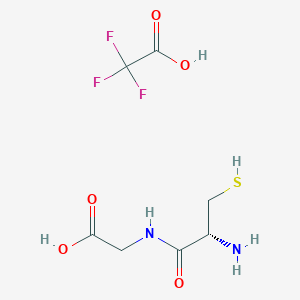

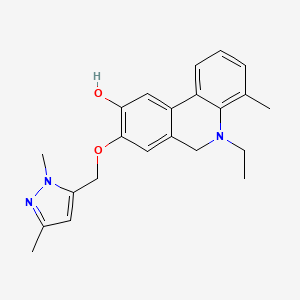
![N-[(2S,3R)-2-Methyl-4-oxooxetane-3-yl]carbamic acid 5-phenylpentyl ester](/img/structure/B8103445.png)
